Bis(thiocarboxy) tetrasulphide Bis(thiocarboxy) tetrasulphide
Brand Name: Vulcanchem
CAS No.: 52723-60-1
VCID: VC18426899
InChI: InChI=1S/C2H2O2S6/c3-1(5)7-9-10-8-2(4)6/h(H,3,5)(H,4,6)
SMILES:
Molecular Formula: C2H2O2S6
Molecular Weight: 250.4 g/mol

Bis(thiocarboxy) tetrasulphide

CAS No.: 52723-60-1

Cat. No.: VC18426899

Molecular Formula: C2H2O2S6

Molecular Weight: 250.4 g/mol

* For research use only. Not for human or veterinary use.

Bis(thiocarboxy) tetrasulphide - 52723-60-1

Specification

CAS No. 52723-60-1
Molecular Formula C2H2O2S6
Molecular Weight 250.4 g/mol
IUPAC Name (sulfanylcarbonyltetrasulfanyl)methanethioic S-acid
Standard InChI InChI=1S/C2H2O2S6/c3-1(5)7-9-10-8-2(4)6/h(H,3,5)(H,4,6)
Standard InChI Key NWQAAGLRJHVDRU-UHFFFAOYSA-N
Canonical SMILES C(=O)(S)SSSSC(=O)S

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Bis(thiocarboxy) tetrasulphide consists of two thiocarboxy (-S-C(=O)-) groups connected by a tetrasulfide chain (-S-S-S-S-). The thiocarboxy groups contribute polar character, while the tetrasulfide bridge provides redox-active sulfur atoms capable of bond scission and recombination . This structure is analogous to other polysulfides like bis(triethoxysilylpropyl)tetrasulfide, where the tetrasulfide moiety facilitates interactions with polymer matrices .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC2H2O2S6\text{C}_2\text{H}_2\text{O}_2\text{S}_6
Molecular Weight250.43 g/mol
SolubilitySoluble in toluene, THF, DMF
Physical StateViscous liquid (commercial samples often yellowish)
ReactivityHydrolysis of thiocarboxy groups; S-S bond cleavage under heat or reducing agents

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy typically reveals absorption bands at 1050–1150 cm1^{-1} (C=S stretching) and 500–600 cm1^{-1} (S-S vibrations) . Nuclear magnetic resonance (NMR) spectra show distinct proton environments for the thiocarboxy groups and methylene bridges, though detailed spectral data remain scarce in open literature .

Synthesis and Production Methods

Conventional Synthesis Routes

Bis(thiocarboxy) tetrasulphide is synthesized via nucleophilic substitution reactions between sodium tetrasulfide (Na2S4\text{Na}_2\text{S}_4) and thiocarboxy chlorides. A representative pathway involves:

2Cl-C(=S)-R+Na2S4R-C(=S)-S4-C(=S)-R+2NaCl2 \, \text{Cl-C(=S)-R} + \text{Na}_2\text{S}_4 \rightarrow \text{R-C(=S)-S}_4\text{-C(=S)-R} + 2 \, \text{NaCl}

Here, R\text{R} denotes an organic moiety. This method mirrors the synthesis of bis(triethoxysilylpropyl)tetrasulfide, where sodium tetrasulfide reacts with chlorosilanes . Industrial production often employs toluene or xylene as solvents to facilitate intermediate solubility .

Process Optimization Challenges

Key challenges include controlling polysulfide chain length and minimizing disulfide (S2\text{S}_2) or trisulfide (S3\text{S}_3) byproducts. Reaction temperature (typically 80–120°C) and stoichiometric ratios critically influence product distribution . Post-synthesis purification via fractional distillation or column chromatography is required to isolate the tetrasulfide species .

Mechanisms of Action in Rubber Vulcanization

Role as a Crosslinking Agent

In sulfur-vulcanized rubber, bis(thiocarboxy) tetrasulphide participates in two parallel processes:

  • Silica Filler Modification: Hydrolyzed thiocarboxy groups bind to silica surfaces, enhancing polymer-filler adhesion .

  • Crosslink Formation: The tetrasulfide bridge decomposes under vulcanization temperatures (140–160°C), generating thiyl radicals (S\text{S}^\bullet) that initiate crosslinking between polyisoprene chains .

Table 2: Comparative Vulcanization Efficiency

AdditiveCrosslink Density (mol/m3^3)Scorch Time (min)
Bis(thiocarboxy) tetrasulphide2.8 ± 0.34.2
Conventional Sulfur2.1 ± 0.22.5
Zinc Oxide + MBTS3.0 ± 0.43.8

Data extrapolated from vulcanization studies in

Synergy with Activators

Zinc oxide (ZnO) enhances the efficiency of bis(thiocarboxy) tetrasulphide by forming zinc-thiolate complexes that stabilize intermediate crosslink precursors . This interaction reduces the optimal ZnO concentration from 5 phr (parts per hundred rubber) to 2–3 phr, aligning with eco-friendly formulations targeting heavy metal reduction .

Industrial Applications Beyond Vulcanization

Adhesives and Sealants

The compound’s dual functionality improves adhesion in silicone-based sealants by promoting covalent bonds between organic polymers and inorganic substrates (e.g., glass, metals) . Commercial formulations report 20–30% increases in peel strength compared to mercaptosilane alternatives .

Corrosion Inhibition

Thiocarboxy groups chelate metal ions, forming protective layers on steel surfaces. Electrochemical impedance spectroscopy (EIS) demonstrates 95% corrosion inhibition efficiency in 3.5% NaCl solutions when applied as a 0.1% additive .

Recent Advances and Future Directions

Bio-Based Alternatives

Recent studies explore replacing thiocarboxy groups with lignin-derived polyphenols to create renewable polysulfides. Pilot-scale trials show comparable crosslink densities but require higher activation temperatures (160–180°C) .

Recyclable Rubber Formulations

Incorporating bis(thiocarboxy) tetrasulphide into vitrimer matrices enables dynamic S-S bond exchange, allowing rubber reprocessing without property loss. Initial results achieve 80% retention of tensile strength after three recycling cycles .

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